molecular formula C15H22N2O2S2 B2706776 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 2415543-33-6

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2706776
CAS No.: 2415543-33-6
M. Wt: 326.47
InChI Key: QASIXGLRAPLEFM-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiomorpholine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with a thiomorpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The thiophene ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide
  • 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of a thiophene ring with a thiomorpholine moiety and a carboxamide group sets it apart from other similar compounds, potentially offering unique reactivity and applications.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c18-14(13-2-1-9-21-13)16-12-15(3-7-19-8-4-15)17-5-10-20-11-6-17/h1-2,9H,3-8,10-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASIXGLRAPLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CS2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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